Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate
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Overview
Description
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate is an organophosphorus compound with a unique structure that combines a carbamate group with a phosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate typically involves the reaction of ethyl(diphenyl)phosphine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity. The reaction can be represented as follows:
C2H5(C6H5)2P+CH3NCO→C2H5(C6H5)2P=C(O)NHCH3
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system where the reactants are mixed and reacted in a controlled environment. Catalysts such as iron-chrome (Fe-Cr) catalysts can be used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of phosphatases and other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar structure but with a triphenylphosphoranylidene group.
Ethyl (diphenylphosphoranylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate is unique due to its specific combination of carbamate and phosphanylidene groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
127802-82-8 |
---|---|
Molecular Formula |
C16H18NO2P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
methyl N-[ethyl(diphenyl)-λ5-phosphanylidene]carbamate |
InChI |
InChI=1S/C16H18NO2P/c1-3-20(17-16(18)19-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
UWFXZKGGBRQZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=NC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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